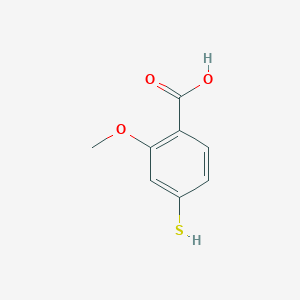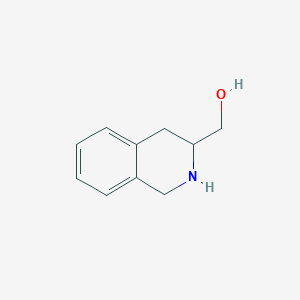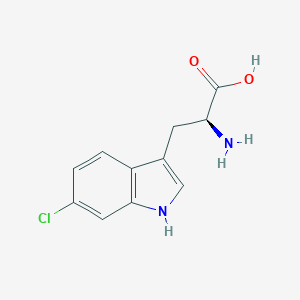
6-Chloro-L-tryptophan
Descripción general
Descripción
6-Chloro-L-tryptophan is a non-proteinogenic L-alpha-amino acid. It is a derivative of L-tryptophan in which the hydrogen at position 6 on the indole ring has been replaced by a chlorine .
Synthesis Analysis
6-Chloro-L-tryptophan can be synthesized from 4-, 5-, 6- and 7-chloroindoles by reaction with L-serine using tryptophan synthase . Another method involves dissolving A°-acetyl-6-chloro-D,L-tryptophan in phosphate buffer containing 1 mM CoCl26H2O and pH 8.0. Acylase I is added to the reaction mixture and the reaction is stirred at 37°C for 24 hours with occasional adjustment of pH to 8.0 with LIOH .
Molecular Structure Analysis
The molecular formula of 6-Chloro-L-tryptophan is C11H11ClN2O2 . The structure of 6-Chloro-L-tryptophan includes an indole ring, which is hydrophobic and involved in a variety of bonding modes .
Chemical Reactions Analysis
The chemical reactivity of 6-Chloro-L-tryptophan arises from its indole moiety. Oxidative cyclization reagents can be used for bioconjugation of tryptophan, achieving highly efficient and specific tryptophan labeling .
Physical And Chemical Properties Analysis
6-Chloro-L-tryptophan is a non-proteinogenic L-alpha-amino acid, a L-tryptophan derivative, and an organochlorine compound .
Aplicaciones Científicas De Investigación
Industrial Biomanufacturing of Tryptophan Derivatives
Tryptophan derivatives are various aromatic compounds produced in the tryptophan metabolic pathway . They have high added value and are widely used in the chemical, food, polymer, and pharmaceutical industry . They play an important role in treating diseases and improving life . 6-Chloro-L-tryptophan can be considered as one of these derivatives.
Biosynthesis of Melatonin
The biosynthetic pathway of melatonin was introduced into E. coli, and then the engineered strain produced about 2.0 g/L of melatonin through protein engineering of rate-limiting tryptophan hydroxylase, chromosomal integration of aromatic amino acid decarboxylase, and deletion of tryptophan export protein YddG . 6-Chloro-L-tryptophan could potentially be used in similar biosynthetic pathways.
Synthesis of Pyrrolnitrin
Pyrrolnitrin is a compound that has been speculated to be synthesized from 7-chloro-L-tryptophan . Given the structural similarity, 6-Chloro-L-tryptophan could potentially be used in similar synthetic pathways.
Phytoremediation
L-tryptophan has been used in conjunction with Pseudomonas fluorescens to enhance the phytoremediation capabilities of sunflower plants . Given its structural similarity to L-tryptophan, 6-Chloro-L-tryptophan could potentially be used in similar applications.
Synthesis of 6,7-dichloro-L-Trp
6-Chloro-L-tryptophan can be used as a substrate to synthesize 6,7-dichloro-L-Trp . This compound could have potential applications in various fields of research.
Safety And Hazards
Direcciones Futuras
Future research directions could involve exploring the biosynthesis of bisindole molecules, revealing novel enzymatic mechanisms and leading to combinatorial synthesis of new bisindole compounds . Another interesting area of research could be the investigation of the roles of 6-Chloro-L-tryptophan in various biological processes .
Propiedades
IUPAC Name |
(2S)-2-amino-3-(6-chloro-1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2/c12-7-1-2-8-6(3-9(13)11(15)16)5-14-10(8)4-7/h1-2,4-5,9,14H,3,13H2,(H,15,16)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FICLVQOYKYBXFN-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC=C2CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1Cl)NC=C2C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501318992 | |
| Record name | 6-Chloro-L-tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501318992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-L-tryptophan | |
CAS RN |
33468-35-8 | |
| Record name | 6-Chloro-L-tryptophan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33468-35-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-L-tryptophan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033468358 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Chloro-L-tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501318992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-CHLORO-L-TRYPTOPHAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T8BEF538ZK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the enantiomeric purity of 6-Chloro-L-tryptophan, and how was it determined in the study?
A: Enantiomers are molecules that are mirror images of each other and may exhibit different biological activities. [] The study focuses on 6-Chloro-L-tryptophan, the specific enantiomer of 6-Chlorotryptophan with potential bioactivity. Determining its enantiomeric purity is crucial as the presence of the other enantiomer (6-Chloro-D-tryptophan) could lead to unintended biological effects or reduced activity.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



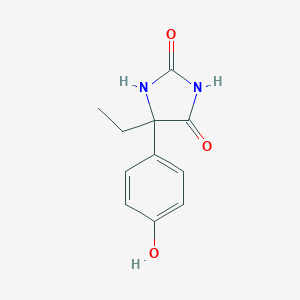
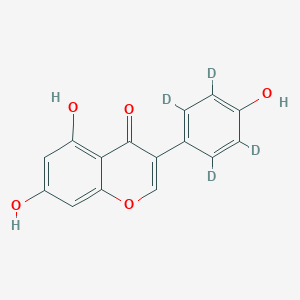
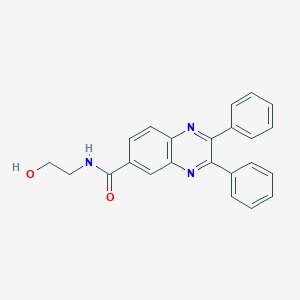
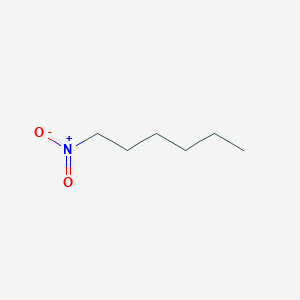
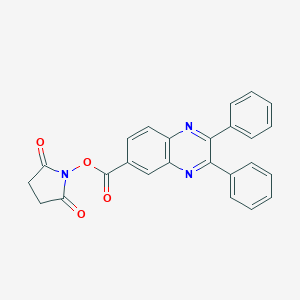
![2,4-dimethyl-9H-pyrido[2,3-b]indole](/img/structure/B14981.png)

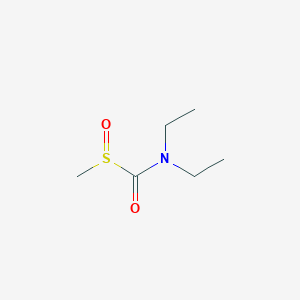
![4-[(2-Methyl-2-ethoxycarbonyl)propyl]phenyl Disulfide](/img/structure/B14988.png)

